molecular formula C12H11NOS B2794549 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one CAS No. 852706-14-0

1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one

Cat. No.: B2794549
CAS No.: 852706-14-0
M. Wt: 217.29
InChI Key: ODDBCJISDUPJRO-UHFFFAOYSA-N
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Description

1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one is an organic compound that features a thiophene ring substituted with an aminophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with acetyl chloride under controlled conditions to form the desired product . Another method includes the use of high-acidity ionic liquid catalysts to facilitate the reaction between 2-aminophenylthiophene and aromatic aldehydes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoacetophenone: Similar in structure but lacks the thiophene ring.

    2-Aminothiophenol: Contains the thiophene ring but lacks the ethanone moiety.

    1-(Thiophen-2-yl)ethan-1-one: Similar but lacks the aminophenyl group.

Uniqueness

1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one is unique due to the combination of the aminophenyl group, thiophene ring, and ethanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

1-[5-(2-aminophenyl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDBCJISDUPJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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